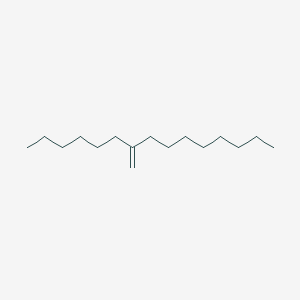

7-Methylenepentadecane

Description

Research Context of Higher α-Olefins and Their Oligomers

Higher α-olefins (HAOs), which are linear alkenes with the double bond at the primary or alpha position, are crucial industrial intermediates. Their oligomerization, a process where shorter-chain olefins are converted into longer-chain molecules, is a significant area of research. These oligomers, including dimers, trimers, and higher-order structures, serve as building blocks for a wide range of products, from synthetic lubricants and detergents to plasticizers and specialty polymers.

The catalytic oligomerization of HAOs allows for the precise control of the resulting product's molecular weight and structure, which in turn determines its physical and chemical properties. Research in this area is heavily focused on the development of efficient and selective catalyst systems. Transition metal complexes, particularly those based on zirconium, titanium, and nickel, have been extensively investigated for their ability to catalyze these transformations. The choice of catalyst, co-catalyst, and reaction conditions can significantly influence the product distribution, favoring the formation of specific oligomers like dimers or promoting the growth of longer polymer chains.

Significance of Methylenealkanes in Advanced Chemical Synthesis

Methylenealkanes, also known as vinylidene olefins, are alkenes characterized by a terminal double bond with two substituents on one of the vinyl carbons (R₂C=CH₂). This structural feature imparts unique reactivity, making them valuable intermediates in organic synthesis. The exposed double bond is readily accessible for various chemical transformations, including polymerization, metathesis, and functionalization reactions.

In polymer chemistry, the incorporation of methylenealkanes as monomers or comonomers can introduce specific properties into the resulting polymer. The pendant double bond can serve as a site for cross-linking or further modification, allowing for the creation of materials with tailored characteristics such as improved thermal stability, elasticity, or adhesion. The reactivity of the vinylidene group also makes these compounds useful in the synthesis of complex organic molecules and fine chemicals through multi-step reaction sequences.

Overview of Academic Research Trajectories for 7-Methylenepentadecane

Academic research on this compound has primarily focused on its synthesis through the selective dimerization of 1-octene (B94956). This reaction provides a direct route to this specific C₁₆ olefin. The main thrust of the research has been the development and optimization of catalytic systems to achieve high selectivity and yield for this compound, while minimizing the formation of undesired isomers and oligomers.

A significant body of work has centered on the use of zirconocene-based catalysts. For instance, a study by Nifant'ev and colleagues investigated the oligomerization of 1-octene using various zirconocene (B1252598) dichlorides activated by co-catalysts like triisobutylaluminium (TIBA) and modified methylaluminoxane (B55162) (MMAO-12) mdpi.com. Their research demonstrated that the main product of this reaction is indeed this compound mdpi.com.

The selectivity of the dimerization process is a key area of investigation. Research has shown that the addition of certain reagents can influence the product distribution. For example, the use of Et₂AlCl as a co-catalyst was found to increase the selectivity for this compound while reducing the formation of isomers with internal double bonds mdpi.com. The presence of molecular hydrogen has also been observed to enhance dimerization selectivity mdpi.com.

These findings are crucial for the development of efficient and controlled synthetic routes to this compound, paving the way for its potential application in the synthesis of novel polymers and specialty chemicals. The ability to selectively produce this specific methylenealkane opens up possibilities for creating materials with precisely defined structures and properties.

| Catalyst System | Co-catalyst/Activator | Key Findings | Reference |

| Zirconocene dichloride 1 | 20 eq. TIBA and 10 eq. MMAO-12 | The main product of 1-octene oligomerization was this compound. | mdpi.com |

| Zirconocene dichloride 1 | 20 eq. TIBA, 10 eq. MMAO-12, and Et₂AlCl | Increased selectivity for the formation of this compound and reduced formation of isomers. | mdpi.com |

| Zirconocene 2 | 20 eq. TIBA and 10 eq. MMAO-12 | Catalyzed the selective dimerization of 1-octene. | mdpi.com |

| Zirconocene 2 | 20 eq. TIBA, 10 eq. MMAO-12, and 1 eq. Et₂AlCl | Increased selectivity of dimerization with minimal byproducts containing internal double bonds. | mdpi.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

7-methylidenepentadecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H32/c1-4-6-8-10-11-13-15-16(3)14-12-9-7-5-2/h3-15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALLHOOZJEFGTPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(=C)CCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20472200 | |

| Record name | 7-Methylenepentadecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20472200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13043-55-5 | |

| Record name | 7-Methylenepentadecane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13043-55-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hexyl-1-decene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013043555 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Methylenepentadecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20472200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-methylenepentadecane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.894 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Mechanistic Investigations of 7 Methylenepentadecane Formation

Catalytic Oligomerization Routes to 7-Methylenepentadecane

The most prominent and efficient method for synthesizing this compound is the catalytic oligomerization of 1-octene (B94956), where two molecules of 1-octene are joined to form a C16 dimer. google.com Zirconocene-based catalysts have emerged as exceptionally effective for this transformation, demonstrating high activity and selectivity. mdpi.com The reaction mechanism generally involves the insertion of 1-octene into a zirconium-hydride bond, followed by the insertion of a second 1-octene molecule, and subsequent β-hydride elimination to release the this compound product and regenerate the active catalyst. nih.gov

Zirconocene (B1252598) catalysts are at the forefront of the selective dimerization of α-olefins like 1-octene. mdpi.com These single-site catalysts offer a high degree of control over the reaction, leading to the preferential formation of the desired vinylidene dimer, this compound. mdpi.com The catalytic system's performance is intricately linked to the structure of the zirconocene pre-catalyst and the nature of the co-catalyst or activator used. mdpi.comresearchgate.net

The choice of the zirconocene pre-catalyst is a critical factor that dictates the activity and, more importantly, the selectivity of the 1-octene dimerization. Different ligand environments around the zirconium center lead to distinct catalytic behaviors.

Zirconocene-Catalyzed Dimerization of 1-Octene

Pre-catalyst Systems and Their Influence on Reaction Outcome

Zirconocene Dichloride Derivatives

Zirconocene dichloride ((η⁵-C₅H₅)₂ZrCl₂) is a foundational pre-catalyst for the dimerization of α-olefins. nih.gov When activated, it effectively catalyzes the dimerization of 1-octene to produce this compound as the main product. mdpi.com Studies have shown that the presence of chloride within the catalytic system is often essential for achieving high dimerization selectivity. nih.govnih.gov The activation of (η⁵-C₅H₅)₂ZrCl₂ with a combination of triisobutylaluminium (TIBA) and a small excess of modified methylaluminoxane (B55162) (MMAO-12) leads to the successful formation of this compound. mdpi.com Adding a chloride source like diethylaluminum chloride (Et₂AlCl) can further enhance the selectivity for the dimer by suppressing the formation of isomers and higher oligomers. mdpi.comresearchgate.net

Table 1: Influence of Additives on 1-Octene Dimerization using Zirconocene Dichloride Catalyst

| Catalyst System | Additive | Dimer (C16) Selectivity (%) | Reference |

| (η⁵-C₅H₅)₂ZrCl₂ / TIBA / MMAO-12 | None | High | mdpi.com |

| (η⁵-C₅H₅)₂ZrCl₂ / TIBA / MMAO-12 | Et₂AlCl | Increased Selectivity | mdpi.com |

| (η⁵-C₅H₅)₂ZrCl₂ / TIBA / MMAO-12 | H₂ | Increased Selectivity | researchgate.net |

Silicon-Oxygen-Silicon Bridged ansa-Zirconocene Complexes

Ansa-zirconocenes, which feature a bridge connecting the two cyclopentadienyl (B1206354) rings, exhibit modified catalytic properties compared to their unbridged counterparts. The silicon-oxygen-silicon (SiOSi) bridged ansa-zirconocene complex, O[SiMe₂(η⁵-C₅H₄)]₂ZrCl₂, has demonstrated superior performance in terms of both catalytic activity and the yield of the α-olefin dimer. nih.gov This specific bridged complex, when activated with TIBA and MMAO-12, catalyzes the highly selective dimerization of 1-octene. nih.govresearchgate.net The addition of Et₂AlCl to this system also serves to increase the selectivity of the dimerization process, resulting in minimal formation of byproducts with internal double bonds. nih.govresearchgate.net The structural rigidity and specific geometry imposed by the SiOSi bridge are thought to contribute to its enhanced selectivity for dimerization over further oligomerization.

Dimethyl Zirconocene Derivatives

Replacing the chloride ligands on the zirconocene with methyl groups creates dimethyl zirconocene derivatives, such as (η⁵-C₅H₅)₂ZrMe₂. These pre-catalysts exhibit qualitatively different behavior compared to their dichloride analogs. mdpi.com While the dimethyl derivative (η⁵-C₅H₅)₂ZrMe₂ activated by MMAO-12 can act as a moderately selective dimerization catalyst, its SiOSi-bridged counterpart, O[SiMe₂(η⁵-C₅H₄)]₂ZrMe₂, tends to promote the formation of higher oligomers. mdpi.com However, the selectivity of the bridged dimethyl complex towards dimerization can be significantly increased by the addition of Et₂AlCl. mdpi.comresearchgate.net This highlights the crucial role of chloride in directing the reaction pathway towards dimerization, even when the initial pre-catalyst is chloride-free. mdpi.com

Table 2: Comparison of Dichloro and Dimethyl Zirconocene Pre-Catalysts in 1-Octene Oligomerization

| Pre-catalyst | Activator | Outcome | Reference |

| (η⁵-C₅H₅)₂ZrCl₂ | MMAO-12 / TIBA | Selective Dimerization | mdpi.com |

| (η⁵-C₅H₅)₂ZrMe₂ | MMAO-12 | Moderately Selective Dimerization | mdpi.com |

| O[SiMe₂(η⁵-C₅H₄)]₂ZrCl₂ | MMAO-12 / TIBA | Highly Selective Dimerization | nih.gov |

| O[SiMe₂(η⁵-C₅H₄)]₂ZrMe₂ | MMAO-12 | Oligomerization | mdpi.com |

| O[SiMe₂(η⁵-C₅H₄)]₂ZrMe₂ | MMAO-12 / Et₂AlCl | Increased Dimerization Selectivity | mdpi.com |

The activation of the zirconocene pre-catalyst is a prerequisite for catalytic activity. This is achieved through the use of co-catalysts or activators, which are typically organoaluminum compounds. researchgate.net

Modified methylaluminoxane (MMAO-12) and methylaluminoxane (MAO) are commonly used activators that convert the neutral zirconocene pre-catalyst into a catalytically active cationic species. nih.govnih.gov The ratio of the activator to the zirconocene complex can influence the reaction's outcome; for instance, a large excess of MAO can lead to the formation of higher oligomers. mdpi.com

Triisobutylaluminium (TIBA) is often used as a scavenger and an additional activator in these catalytic systems. mdpi.comresearchgate.net It can react with impurities in the reaction medium and also participate in the activation process. The combination of TIBA and a minimal amount of MAO or MMAO-12 is effective for achieving highly selective dimerization. nih.gov

The addition of an alkylaluminum chloride, such as diethylaluminum chloride (Et₂AlCl), has been shown to be particularly beneficial for increasing the selectivity of dimer formation. mdpi.comnih.gov It is believed that the chloride component is indispensable for maintaining high selectivity towards dimerization, likely by influencing the nature of the active catalytic species and disfavoring chain propagation pathways. nih.govnih.gov Other activators, like the borate (B1201080) compound [PhNMe₂H][B(C₆F₅)₄] (NBF), have also been studied but generally result in lower catalytic activity for dimerization compared to aluminoxane-based systems. mdpi.com

Co-catalyst and Activator Systems

Modified Methylaluminoxane (MMAO)

Modified methylaluminoxane (MMAO-12) is a commonly employed activator in these catalytic systems. In experiments involving the activation of zirconocene dichloride with a combination of triisobutylaluminum (B85569) (TIBA) and MMAO-12, this compound was identified as the main reaction product. mdpi.com However, the use of a substantial excess of MMAO-12 (200 equivalents) resulted in a decrease in the selectivity for dimer formation and a slight increase in the formation of products with internal double bonds (–CH=CH– fragments). researchgate.net When dimethyl zirconocene derivatives were activated with MMAO-12, the catalytic activity was observed to be lower, but the selectivity for dimerization was substantially higher compared to systems activated with both TIBA and MMAO-12. mdpi.com

Triisobutylaluminum (TIBA)

Triisobutylaluminum (TIBA) often serves as an additional activator or scavenger in these reactions. When used in conjunction with MMAO-12 to activate zirconocene dichloride, a successful dimerization of 1-octene to this compound was achieved. mdpi.com The presence of TIBA is crucial in many experimental setups to ensure the efficiency of the catalytic system. mdpi.com However, the addition of TIBA to a system where a dimethyl zirconocene derivative was activated by a perfluoroaryl borate led to a decrease in the reaction rate. researchgate.net

Diethylaluminum Chloride (Et₂AlCl)

The introduction of diethylaluminum chloride (Et₂AlCl) has a marked effect on the selectivity of the dimerization process. When Et₂AlCl was added to a system with a zirconocene dichloride pre-catalyst, there was a notable increase in the selectivity for the formation of this compound, accompanied by only a minor reduction in catalytic activity. mdpi.comresearchgate.net A significant advantage of using Et₂AlCl is the substantial reduction in the formation of isomers of this compound that contain a >C=CH– fragment. mdpi.comresearchgate.net Similarly, adding Et₂AlCl to a reaction catalyzed by a SiOSi-bridged dimethyl zirconocene complex also led to an increased selectivity for dimerization. mdpi.com In contrast, the addition of Et₂AlCl to a system activated by a perfluoroaryl borate resulted in a slower reaction rate. researchgate.net

Perfluoroaryl Borates (e.g., NBF)

Perfluoroaryl borates, such as [PhNMe₂H][B(C₆F₅)₄] (NBF), have been explored as alternative activators. The activation of a dimethyl zirconocene derivative with NBF resulted in a slow formation of a mixture of oligomers, indicating lower selectivity for dimerization compared to activation with MMAO-12. mdpi.comresearchgate.net Furthermore, the activation of a SiOSi-bridged dimethyl zirconocene complex with one equivalent of NBF led to the formation of oligomers in a significant mass ratio, rather than selective dimerization. mdpi.com

Reaction Condition Parameters and Their Optimization

The conditions under which the dimerization of 1-octene is carried out play a pivotal role in determining the yield and selectivity of this compound. Temperature, reaction media, and the presence of molecular hydrogen are key parameters that have been investigated to optimize the synthesis.

Temperature and Reaction Media Effects

The dimerization reactions are typically conducted in liquid 1-octene, which serves as both the reactant and the reaction medium. mdpi.com The temperature of the reaction is a critical parameter that can influence the rate of reaction and the distribution of products. For instance, in the synthesis of silica (B1680970) nanoparticles, a related field of materials science, higher reaction temperatures have been shown to lead to smaller particle sizes due to faster nucleation kinetics. mdpi.com While specific temperature optimization data for this compound synthesis is not extensively detailed in the provided context, general principles of chemical kinetics suggest that temperature would significantly affect the catalytic activity and potentially the selectivity of the dimerization process.

Impact of Molecular Hydrogen on Selectivity

The introduction of molecular hydrogen into the reaction system has been shown to have a positive impact on the selectivity of 1-octene dimerization. mdpi.comresearchgate.net In the presence of molecular hydrogen, an increase in the selectivity for dimerization was observed compared to reactions run in its absence. mdpi.comresearchgate.net A key benefit of using molecular hydrogen is the negligible formation of side products containing the >C=CH– fragment, leading to a cleaner reaction profile and a higher purity of the desired this compound. mdpi.comresearchgate.net

Data from 1-Octene Oligomerization Experiments

The following table summarizes the results from various experimental runs for the oligomerization of 1-octene, highlighting the influence of different activators and conditions on the formation of the C16 fraction, which is predominantly this compound.

| Run | Pre-catalyst | Activator(s) | [Al]/[Zr] | H₂ | C₁₆ Fraction (%) | Notes |

| 1 | Zirconocene Dichloride | 20 eq. TIBA, 10 eq. MMAO-12 | 30 | No | - | Main product is this compound. mdpi.com |

| 2 | Zirconocene Dichloride | Et₂AlCl | - | No | - | Increased selectivity for this compound. mdpi.comresearchgate.net |

| 3 | Zirconocene Dichloride | - | - | Yes | - | Increased selectivity of dimerization. mdpi.comresearchgate.net |

| 4 | Zirconocene Dichloride | 200 eq. MMAO-12 | 200 | No | - | Lower selectivity of dimer formation. researchgate.net |

| 7 | Dimethyl Zirconocene | MMAO-12 | - | No | - | Substantially higher dimerization selectivity than Run 1. mdpi.com |

| 8 | Dimethyl Zirconocene | MMAO-12, Et₂AlCl | - | No | - | - |

| 9 | Dimethyl Zirconocene | NBF | - | No | - | Slow formation of oligomer mixture. mdpi.comresearchgate.net |

| 10 | Dimethyl Zirconocene | NBF, TIBA | - | No | - | Slowed reaction rate. researchgate.net |

| 11 | Dimethyl Zirconocene | NBF, Et₂AlCl | - | No | - | Slowed reaction rate. researchgate.net |

| 19 | SiOSi-bridged Dimethyl Zirconocene | MMAO-12 | - | No | - | Catalyst for oligomerization. mdpi.com |

| 20 | SiOSi-bridged Dimethyl Zirconocene | Et₂AlCl | - | No | - | Increased selectivity of dimerization. mdpi.com |

| 21 | SiOSi-bridged Dimethyl Zirconocene | 1 eq. NBF | - | No | - | Catalyzed formation of oligomers. mdpi.com |

Influence of Aluminum-to-Zirconium Ratios

The ratio of aluminum co-catalyst to the zirconium catalyst precursor is a critical parameter that significantly dictates the outcome of α-olefin dimerization reactions. Research has consistently shown that low aluminum-to-zirconium (Al/Zr) ratios, often in the range of 1:1 to 10:1, favor the selective formation of dimers, such as this compound from 1-octene. uol.demdpi.com

When zirconocene dichlorides like (η5-C5H5)2ZrCl2 are activated by a minimal excess of methylaluminoxane (MAO), highly selective dimerization occurs. doaj.orgnih.govnih.gov For instance, using a Cp2ZrCl2/MAO system with an Al/Zr ratio of approximately 1:1 has been reported to lead to the selective formation of α-olefin dimers. uol.de In contrast, high Al/Zr ratios (e.g., 500:1 to 10,000:1) typically promote polymerization, yielding high molecular weight polyolefins. uol.deresearchgate.net The shift in reactivity from dimerization to polymerization at high Al/Zr ratios is attributed to the formation of Zr-Al alkyl complexes that are less prone to the chain termination events required for dimer formation. mdpi.comresearchgate.net

Experimental data underscores this trend. In the dimerization of 1-hexene (B165129) catalyzed by a Cp2ZrCl2/MAO system, lower Al/Zr ratios resulted in a higher proportion of dimeric products. uol.de Similarly, studies on ethylene (B1197577) oligomerization have shown a clear impact of the Zr/Al molar ratio on the distribution of C4, C6, C8, and C10 fractions, highlighting the tunability of the product distribution by modulating this ratio. researchgate.net The use of a two-stage activation method, involving triisobutylaluminium (TIBA) followed by a small amount of MAO (e.g., 10-20 equivalents), has also been developed to effectively generate the active catalyst for selective dimerization. researchgate.net

Table 1: Effect of Al/Zr Ratio on 1-Octene Dimerization

| Catalyst System | Al/Zr Ratio | Dimer Selectivity (%) | Reference |

|---|---|---|---|

| Cp₂ZrCl₂/MAO | ~1:1 | High | uol.de |

| Cp₂ZrCl₂/TIBA/MAO | 20:10:1 | 92-94 | mdpi.com |

| ansa-Zirconocene/MAO | 1-10:1 | 82-94 | mdpi.com |

| High Al/Zr Ratios | >100:1 | Low (Polymerization) | uol.deresearchgate.net |

Regioselectivity and Isomer Formation in Dimerization Products

The dimerization of α-olefins can lead to various isomers, with the desired product being the vinylidene olefin. Understanding and controlling the regioselectivity of the reaction is paramount for achieving high yields of the target compound.

Formation of Vinylidene versus Internal Double Bond Isomers

The primary product of zirconocene-catalyzed dimerization of α-olefins is typically the "head-to-tail" dimer with a terminal vinylidene double bond (>C=CH2). mdpi.commdpi.com This high regioselectivity is a key advantage of these catalytic systems. For the dimerization of 1-octene, this corresponds to the formation of this compound.

The formation of this isomer is attributed to a 1,2-insertion of the α-olefin into the metal-hydride or metal-alkyl bond, followed by β-hydride elimination. mdpi.compreprints.org However, the formation of isomers with internal double bonds (vinylene isomers, R'CH=CHR") and trisubstituted isomers can also occur. mdpi.commdpi.com The formation of internal double bond isomers often arises from isomerization of the starting α-olefin or the vinylidene product. google.comunits.it Trisubstituted isomers can result from alternative insertion or elimination pathways. mdpi.com

Strategies for Suppression of Undesired Isomeric Byproducts

Several strategies have been developed to minimize the formation of undesired isomeric byproducts and enhance the selectivity towards vinylidene olefins.

Catalyst Design: The structure of the zirconocene catalyst plays a crucial role. For example, ansa-zirconocenes, which have a bridge between the cyclopentadienyl rings, have been shown to exhibit high activity and selectivity for α-olefin dimerization. mdpi.com Specifically, the OSiMe2Cp2ZrCl2 complex at low AlMAO/Zr ratios catalyzes the regio- and chemoselective formation of head-to-tail α-olefin dimers with high yields. mdpi.com

Use of Additives: The presence of chloride has been identified as a crucial factor in achieving high dimerization selectivity. nih.govmdpi.com The addition of organoaluminum chlorides, such as Et2AlCl, to the catalytic system can significantly increase the selectivity for the formation of this compound and reduce the formation of isomers with internal double bonds. mdpi.comresearchgate.net The use of molecular hydrogen has also been shown to increase dimerization selectivity and suppress the formation of side products with internal double bonds. mdpi.comresearchgate.net

Control of Reaction Conditions: Careful control of the Al/Zr ratio, as discussed previously, is a primary method for suppressing higher oligomers. uol.deresearchgate.net Temperature can also influence product distribution, although its effect on the dimer isomer distribution is not always significant. sioc-journal.cn

Table 2: Strategies for Suppressing Isomeric Byproducts in 1-Octene Dimerization

| Strategy | Effect | Reference |

|---|---|---|

| Use of ansa-zirconocenes (e.g., OSiMe₂Cp₂ZrCl₂) | High selectivity for vinylidene dimers | mdpi.com |

| Addition of Et₂AlCl | Increased selectivity for this compound, reduced internal isomers | mdpi.comresearchgate.net |

| Introduction of molecular hydrogen | Increased dimerization selectivity, negligible internal isomers | mdpi.comresearchgate.net |

| Low Al/Zr ratio | Favors dimerization over oligomerization | uol.demdpi.com |

Exploration of Alternative Catalytic Systems for α-Olefin Dimerization

While zirconocene-based catalysts are highly effective, research has explored other transition metal complexes for α-olefin dimerization. These include systems based on titanium, hafnium, tantalum, cobalt, and iron. mdpi.commdpi.com

Post-metallocene Zirconium and Hafnium Complexes: Zirconium and hafnium complexes with [OSSO]-type aryl-substituted bis(phenolate) ligands, when activated with modified methylaluminoxane (dMMAO), have shown high regioselectivity for the dimerization of 1-hexene and 1-octene, predominantly producing dimers with terminal vinylidene groups. mdpi.com

Iron and Cobalt Complexes: Pyridine bis(imine) iron complexes, upon activation with MAO or other aluminum alkyls, can dimerize various α-olefins. mdpi.comresearchgate.net However, these systems often produce a mixture of linear dimers with internal double bonds and monomethyl-branched dimers. mdpi.comresearchgate.net Half-sandwich cobalt complexes have also been studied and tend to form dimers with a significant amount of linear olefins. mdpi.com

Tantalum and Tungsten Complexes: Half-sandwich tantalum complexes and WCl6-based catalysts have been investigated for α-olefin dimerization, typically yielding a mixture of vinylidene olefins. mdpi.com

The exploration of these alternative systems is driven by the desire to find catalysts with improved activity, selectivity, and stability, as well as to broaden the scope of substrates that can be efficiently dimerized.

Mechanistic Pathways of this compound Synthesis

The synthesis of this compound via zirconocene-catalyzed dimerization of 1-octene is generally understood to proceed through a coordination-insertion mechanism, similar to the Ziegler-Natta polymerization process. uol.de The key steps involve the formation of a catalytically active species, migratory insertion of the olefin, and a chain termination event that releases the dimer.

Elucidation of Chain Termination Events

Chain termination is a critical step that determines whether a dimer, oligomer, or polymer is formed. In the context of selective dimerization to this compound, β-hydride elimination is the predominant and desired chain termination pathway. nih.govmdpi.com

After the insertion of two 1-octene molecules into the zirconium-alkyl bond to form a C16 alkyl-zirconium species, β-hydride elimination occurs. This process involves the transfer of a hydrogen atom from the β-carbon of the growing polymer chain to the zirconium center, leading to the release of the this compound dimer and the regeneration of a zirconium-hydride species, which can then initiate a new catalytic cycle. preprints.org

The rate of chain termination relative to chain propagation is a key factor. For selective dimerization, the rate of β-hydride elimination must be significantly faster than the rate of further olefin insertion. mdpi.com The presence of chloride in the catalytic system is believed to facilitate this β-hydride transfer, thereby promoting dimerization over polymerization. researchgate.netmdpi.com

DFT (Density Functional Theory) modeling has provided further insights into the energetics of these pathways. Calculations have shown that for certain zirconocene systems, β-hydride elimination is energetically preferable to further chain propagation, especially in the presence of chloride. nih.gov This theoretical work supports the experimental observations that chloride-containing catalysts and low Al/Zr ratios favor the selective formation of vinylidene dimers like this compound. nih.govmdpi.com

Proposed Intermediates and Their Transformations

The zirconocene-catalyzed dimerization of α-olefins, such as the formation of this compound from 1-octene, is understood to proceed through a series of reactive intermediates. The transformations of these intermediates dictate the product distribution and selectivity of the catalytic process.

Allyl Intermediate Formation

The presence of allyl complexes has been experimentally proven in various zirconocene-catalyzed polymerizations. mdpi.com These species can lead to the migration of the double bond in the product, resulting in the formation of isomers of this compound with internal >C=CH- structural fragments. mdpi.commdpi.com The formation of such isomers is generally undesirable when high purity of the vinylidene dimer is sought. Studies have shown that the presence of certain reagents, like Et₂AlCl or molecular hydrogen, can significantly reduce the formation of these isomeric byproducts, thereby increasing the selectivity for this compound. mdpi.comresearchgate.net

1,2-Rearrangement of Primary Alkyl Intermediates

Following the insertion of an olefin into the zirconium-alkyl bond, the resulting primary alkyl intermediate can undergo several transformations. One key pathway is a 1,2-rearrangement, which is often discussed in the context of 2,1-misinsertion events. arabjchem.org In the standard 1,2-insertion mechanism for α-olefin polymerization, the less substituted carbon of the olefin inserts into the metal-carbon bond. However, a 2,1-insertion (misinsertion) leads to a more sterically hindered secondary alkyl-metal species.

Subsequent to a 2,1-misinsertion, a rearrangement can occur, followed by β-hydride elimination, leading to the formation of internal olefins rather than the desired terminal vinylidene structure. arabjchem.org This pathway competes with the direct β-hydride elimination from the primary alkyl species that yields the 1,2-disubstituted olefin dimer. The balance between these pathways is influenced by the catalyst structure and reaction conditions. For instance, some catalyst systems favor the formation of internal disubstituted vinylidene units through 2,1-misinsertion and subsequent rearrangement. arabjchem.org

Role of Zirconium-Aluminum Heterometallic Complexes (Zr-Al₁)

The formation of heterometallic complexes between zirconium and aluminum is a well-established phenomenon in zirconocene-catalyzed olefin transformations. mdpi.comresearchgate.net These Zr-Al species are believed to play a crucial role in the selective dimerization of α-olefins to produce compounds like this compound, particularly when low ratios of methylaluminoxane (MAO) to zirconium are employed. nih.govnih.gov

It has been proposed that the increased selectivity for dimerization in the presence of organoaluminum chlorides, such as Et₂AlCl, is due to the direct participation of these reagents in the formation of Zr-Al₁ species that are prone to β-hydride elimination. mdpi.com This concept introduces a binuclear reaction mechanism that deviates from the traditional mononuclear cationic model. DFT modeling has been used to investigate the initiation, propagation, and termination stages of α-olefin dimerization within the framework of a Zr-Al binuclear mechanism. nih.gov These simulations support the crucial role of chloride in achieving high dimerization selectivity. nih.gov The formation of these heterobimetallic complexes can also be influenced by the addition of other aluminum alkyls like triisobutylaluminium (TIBA). mdpi.com

The table below summarizes the effect of different activators and co-catalysts on the dimerization of 1-octene, highlighting the role of Zr-Al complexes in enhancing selectivity for this compound.

| Run | Catalyst System | Selectivity for this compound (%) | Reference |

|---|---|---|---|

| 1 | (η⁵-C₅H₅)₂ZrCl₂ / TIBA / MMAO-12 | High, with ~3% isomers with –CH=CH– and >C=CH– fragments | mdpi.com |

| 2 | (η⁵-C₅H₅)₂ZrCl₂ / TIBA / MMAO-12 / Et₂AlCl | Increased selectivity, significantly reduced isomers with >C=CH– fragment | mdpi.comresearchgate.net |

| 3 | (η⁵-C₅H₅)₂ZrCl₂ / TIBA / MMAO-12 / H₂ | Increased selectivity compared to Run 1, negligible side products with >C=CH– fragment | mdpi.comresearchgate.net |

| 4 | (η⁵-C₅H₅)₂ZrCl₂ / TIBA / High excess MMAO-12 (200 eq.) | Lower dimer selectivity, slightly increased products with –CH=CH– fragments | mdpi.comresearchgate.net |

Applicability of Cationic Concept in Oligomerization Mechanisms

The traditional mechanism for zirconocene-catalyzed olefin polymerization is the Cossee-Arlman cationic coordination-insertion model. mdpi.comsemanticscholar.org This concept posits that a cationic zirconium-alkyl species is the active catalyst, which coordinates an olefin molecule and subsequently inserts it into the growing polymer chain. nih.gov While this model successfully explains the formation of high molecular weight polymers, its direct application to the highly selective dimerization of α-olefins to form products like this compound has limitations. nih.govnih.gov

At high MAO-to-zirconium ratios, zirconocene catalysts tend to produce a distribution of oligomers that can be described by the Flory distribution, consistent with the cationic polymerization concept. mdpi.com However, the selective dimerization observed at low Al/Zr ratios suggests a deviation from this simple model. nih.govuol.de The high selectivity for dimerization is explained by a rapid β-hydride elimination step relative to further monomer insertion. uol.de

To account for the observed selectivities, the cationic concept has been expanded to include the participation of Zr-Al heterometallic species. semanticscholar.org This refined mechanistic hypothesis suggests that the active catalytic species may be binuclear Zr-Al complexes, which exhibit different reactivity and propensity for β-hydride elimination compared to the simple mononuclear zirconocene cations. mdpi.comnih.gov DFT simulations have shown that the activation barrier for chain release via transfer to the monomer can be influenced by the nature of the catalytic species, providing a theoretical basis for the observed increase in dimerization selectivity under specific conditions. nih.gov Thus, while the fundamental steps of coordination and insertion from the cationic concept are still relevant, a comprehensive understanding of selective α-olefin dimerization necessitates the inclusion of more complex, heterobimetallic intermediates. mdpi.com

Chemical Transformations and Derivatization Strategies Utilizing 7 Methylenepentadecane

Synthesis of Neo-Acids from Vinylidene Olefins

The synthesis of neo-acids, which are highly branched carboxylic acids, represents a significant application of vinylidene olefins like 7-Methylenepentadecane. These neo-acids are valued for their steric hindrance, which imparts exceptional thermal and hydrolytic stability to their derivatives, making them ideal for use in high-performance lubricants, polymers, and coatings.

Carbonylation Reactions of this compound with Carbon Monoxide

A primary method for converting this compound into a valuable C17 neo-acid is through a carbonylation reaction, often referred to as the Koch-Haaf reaction. This process involves reacting the vinylidene olefin with carbon monoxide in the presence of a strong acid catalyst.

In this reaction, the double bond of this compound is protonated by the acid catalyst to form a tertiary carbocation. This carbocation then reacts with carbon monoxide to form a highly stable acylium ion. Subsequent hydrolysis of the acylium ion yields the corresponding tertiary carboxylic acid, or neo-acid. The general reaction scheme is as follows:

R₂C=CH₂ + CO + H₂O → R₂C(CH₃)COOH

While specific data for this compound is not extensively published, the conditions for the carbonylation of similar long-chain vinylidene olefins typically involve high pressures of carbon monoxide and temperatures ranging from 50 to 100°C. Acid catalysts such as sulfuric acid, phosphoric acid, or more advanced solid acid catalysts are employed to facilitate the reaction.

| Reactant | Reagent | Catalyst | Product |

| This compound | Carbon Monoxide, Water | Strong Acid (e.g., H₂SO₄) | C17 Neo-acid |

Development of Branched Ester Oils (Group 5 Base Oils)

The synthesis of branched ester oils from this compound is a promising route to producing high-performance lubricants classified as Group 5 base oils. These synthetic esters exhibit excellent thermal and oxidative stability, low volatility, and superior viscosity characteristics, making them suitable for demanding applications in automotive and industrial settings.

Hydroformylation and Subsequent Reduction Pathways for Alcohol Formation

One of the key pathways to producing branched ester oils from this compound involves a two-step process of hydroformylation followed by reduction.

Hydroformylation: Also known as the oxo process, this reaction involves the addition of a formyl group (-CHO) and a hydrogen atom across the double bond of this compound. This is typically achieved by reacting the olefin with a mixture of carbon monoxide and hydrogen (synthesis gas) in the presence of a transition metal catalyst, such as a rhodium or cobalt complex. The reaction yields a mixture of isomeric aldehydes.

Reduction: The resulting aldehydes are then reduced to their corresponding alcohols. This can be achieved through catalytic hydrogenation using catalysts like nickel, palladium, or platinum, or by using chemical reducing agents such as sodium borohydride or lithium aluminum hydride. The resulting branched alcohols are key intermediates for ester synthesis.

| Starting Material | Reaction | Catalyst | Intermediate/Product |

| This compound | Hydroformylation | Rhodium or Cobalt complex | Branched Aldehydes |

| Branched Aldehydes | Reduction | Ni, Pd, or Pt | Branched Alcohols |

Catalytic Methoxycarbonylation Strategies for Ester Synthesis

A more direct route to ester synthesis from this compound is through catalytic methoxycarbonylation. This reaction involves the addition of a methoxycarbonyl group (-COOCH₃) across the double bond in a single step.

This process is typically catalyzed by palladium complexes, often in the presence of phosphine (B1218219) ligands. The reaction of this compound with carbon monoxide and methanol under catalytic conditions yields methyl esters. The regioselectivity of this reaction, determining the position of the ester group, can be influenced by the choice of catalyst and reaction conditions, leading to a mixture of isomeric esters.

Synthesis of Isomeric Esters from Methylenealkanes for Viscosity Optimization

The synthesis of isomeric esters from methylenealkanes like this compound is a critical strategy for optimizing the viscosity of lubricant base oils. The branched structure of these esters disrupts crystal packing at low temperatures, leading to excellent pour points and low-temperature fluidity. At the same time, the long alkyl chains contribute to a high viscosity index, meaning the viscosity changes less with temperature fluctuations.

Research on esters derived from smaller methylenealkanes (dimers of hex-1-ene and oct-1-ene) has demonstrated their excellent rheological properties, positioning them as promising low-viscosity engine oils. By carefully controlling the synthesis to produce a specific mixture of isomeric esters, the viscosity and other lubricant properties can be fine-tuned to meet the requirements of various applications. The esters derived from this compound are expected to exhibit similarly favorable characteristics, contributing to the formulation of fuel-efficient and high-performance lubricants.

Exploration of Other Functionalization Reactions

Beyond the synthesis of neo-acids and esters, the double bond in this compound is amenable to a range of other functionalization reactions, opening avenues for the creation of diverse chemical intermediates. While specific research on this compound in these areas is limited, the reactivity of its vinylidene group suggests potential for reactions such as:

Epoxidation: Reaction with peroxy acids can form an epoxide ring, a versatile intermediate for the synthesis of diols, amino alcohols, and other functionalized molecules.

Hydroboration-Oxidation: This two-step process can be used to synthesize the anti-Markovnikov alcohol, where the hydroxyl group is added to the terminal carbon of the double bond. This provides an alternative to the alcohols obtained via hydroformylation.

Metathesis: Olefin metathesis reactions, catalyzed by ruthenium or molybdenum complexes, could be employed to form new carbon-carbon double bonds, leading to the synthesis of novel olefins and polymers.

Polymerization: The vinylidene group can potentially undergo polymerization or copolymerization reactions to produce polymers with unique branched structures and properties.

Further research into these and other functionalization reactions of this compound will undoubtedly uncover new opportunities for the development of advanced materials and specialty chemicals.

Research Findings on this compound Remain Elusive

The initial aim was to construct a detailed article focusing on the chemical reactivity of this compound, a unique exocyclic alkene. The intended structure of this article was to explore its utility in synthetic organic chemistry, with a specific focus on two key areas: the synthesis and reactivity of its thio-derivatives, and its interactions with various organometallic reagents. However, the absence of specific studies on this particular compound prevents a detailed and accurate elaboration on these topics.

General principles of organic chemistry suggest that the exocyclic double bond in this compound would be susceptible to a variety of addition reactions. For instance, the synthesis of thio-derivatives could theoretically be achieved through reactions such as thiol-ene coupling, which involves the addition of a thiol across the double bond, potentially catalyzed by radicals or light. The reactivity of the resulting thioether could then be explored in subsequent transformations.

Similarly, the interaction of this compound with organometallic reagents would be expected to follow established pathways for alkenes. Reagents like organolithium or Grignard reagents could potentially react with the double bond, although such reactions with unactivated alkenes are often challenging and may require specific catalytic conditions. More specialized organometallic reactions, such as those involving transition metal catalysts, could also be envisioned to functionalize the methylene (B1212753) group.

Unfortunately, without specific experimental data or theoretical studies concerning this compound, any discussion on these potential transformations would be purely speculative. The scientific record, as accessible through extensive searches, does not currently provide the necessary foundation to create a thorough and scientifically accurate article on the proposed aspects of its chemistry.

Further research into the synthesis and reactivity of long-chain exocyclic alkenes like this compound is needed to elucidate their chemical behavior and potential applications. Until such studies are published, a detailed treatise on its specific chemical transformations and derivatization strategies remains an area for future scientific exploration.

Advanced Spectroscopic and Chromatographic Characterization of 7 Methylenepentadecane and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise insights into the chemical environment of individual atoms. For 7-methylenepentadecane, both proton (¹H) and carbon-13 (¹³C) NMR are employed to confirm its unique structural features, particularly the exocyclic double bond.

Proton NMR (¹H NMR) is instrumental in identifying the types of hydrogen atoms (protons) in a molecule and their connectivity. In the case of this compound, ¹H NMR is particularly effective for analyzing the terminal methylene (B1212753) group (=CH₂), which is a key functional group. The protons of this group are chemically distinct from the protons in the long alkyl chains and therefore have characteristic chemical shifts.

The two protons of the terminal methylene group are expected to appear as a singlet or a narrow multiplet in the region of 4.6-4.8 ppm. This downfield shift, compared to the alkyl protons, is due to the deshielding effect of the π-electrons in the double bond. The protons on the carbon atoms adjacent to the double bond (allylic protons) are also deshielded and typically resonate in the range of 2.0-2.2 ppm. The remaining methylene protons of the long alkyl chains produce a large, complex signal further upfield, typically around 1.2-1.4 ppm, while the terminal methyl protons are expected to appear as a triplet at approximately 0.8-0.9 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Atom Number(s) | Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| 1, 15 | -CH₃ | ~0.88 | Triplet |

| 2-5, 9-14 | -CH₂- (Alkyl Chain) | ~1.27 | Multiplet |

| 6, 8 | -CH₂- (Allylic) | ~2.03 | Triplet |

Note: Predicted values are based on computational models and may vary slightly from experimental results. The solvent used is CDCl₃.

Carbon-13 NMR (¹³C NMR) provides information about the carbon framework of a molecule. Each unique carbon atom in the structure gives a distinct signal, allowing for the characterization of the carbon skeleton. For this compound, ¹³C NMR is crucial for confirming the presence and position of the double bond.

The sp² hybridized carbons of the double bond are highly characteristic. The quaternary carbon atom (C7) is significantly deshielded and is expected to resonate in the range of 145-155 ppm. The terminal methylene carbon (C16) will also be downfield, typically appearing around 108-112 ppm. The signals for the sp³ hybridized carbons of the alkyl chains appear upfield. The allylic carbons (C6 and C8) are found around 35-40 ppm, while the rest of the methylene carbons in the chains resonate between 22-32 ppm. The terminal methyl carbons (C1 and C15) are the most shielded, appearing at approximately 14 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Atom Number | Carbon Type | Predicted Chemical Shift (δ, ppm) |

|---|---|---|

| 7 | =C< (Quaternary) | ~150.1 |

| 16 | =CH₂ (Methylene) | ~109.3 |

| 6, 8 | -CH₂- (Allylic) | ~36.2 |

| 5, 9 | -CH₂- | ~28.1 |

| 4, 10 | -CH₂- | ~29.5 |

| 3, 11 | -CH₂- | ~29.3 |

| 2, 12 | -CH₂- | ~31.9 |

| 13 | -CH₂- | ~29.6 |

| 14 | -CH₂- | ~22.7 |

Note: Predicted values are based on computational models and may vary slightly from experimental results. The solvent used is CDCl₃.

Gas Chromatography (GC) for Product Distribution and Purity Assessment

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. It is an essential tool for assessing the purity of this compound and for determining the distribution of any isomers or byproducts from its synthesis.

Effective separation of this compound from potential impurities, such as isomers with internal double bonds or starting materials, requires careful optimization of GC parameters.

Column Selection: A non-polar or mid-polarity capillary column is typically suitable for the separation of long-chain hydrocarbons. A column with a stationary phase like 5% phenyl polysiloxane is often a good choice, providing separation based primarily on boiling point, with some selectivity for the double bond.

Temperature Program: A temperature-programmed analysis is necessary due to the high boiling point of C16 alkenes. A typical program might start at an initial temperature of around 100°C, hold for a few minutes, and then ramp up to 250-280°C at a rate of 10-20°C per minute. This ensures that earlier-eluting, more volatile impurities are separated, while the target compound elutes in a reasonable time with good peak shape.

Injector and Detector: A split/splitless injector is commonly used, with the temperature set high enough (e.g., 250°C) to ensure rapid vaporization without thermal degradation. A Flame Ionization Detector (FID) is ideal for hydrocarbon analysis due to its high sensitivity and linear response, which is crucial for accurate quantification.

Table 3: Example Optimized GC Parameters for C16 Alkene Analysis

| Parameter | Setting |

|---|---|

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5 or equivalent) |

| Carrier Gas | Helium or Hydrogen, constant flow rate of ~1 mL/min |

| Injector | Split/Splitless, 250°C, Split ratio 50:1 |

| Oven Program | Initial: 100°C (hold 2 min), Ramp: 15°C/min to 280°C (hold 5 min) |

| Detector | FID, 280°C |

For unambiguous identification of the eluting peaks from the GC, the chromatograph is coupled to a Mass Spectrometer (MS). GC-MS combines the separation power of GC with the identification capabilities of MS. As each component elutes from the GC column, it is ionized (typically by electron impact, EI), and the resulting fragments are analyzed by their mass-to-charge ratio (m/z).

The mass spectrum of this compound is expected to show a molecular ion peak ([M]⁺) at m/z 224, corresponding to its molecular weight. However, for long-chain alkenes, the molecular ion peak can be of low intensity. The fragmentation pattern is highly informative. Key fragmentation pathways for alkenes include allylic cleavage. For this compound, cleavage of the C6-C5 or C8-C9 bonds (allylic to the double bond) would be favorable. This would lead to the formation of characteristic fragment ions. The spectrum will also likely show a series of peaks separated by 14 mass units (-CH₂-), which is characteristic of long alkyl chains. The most abundant peaks are often found at lower m/z values, such as m/z 41, 43, 55, and 57, corresponding to small hydrocarbon fragments.

Elemental Analysis for Empirical Formula Determination and Purity Assessment

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon and hydrogen in this case) in a compound. This data is used to confirm the empirical formula and can serve as an indicator of purity. For a pure sample of this compound with the molecular formula C₁₆H₃₂, the theoretical elemental composition can be calculated precisely.

Calculation:

Atomic mass of Carbon (C) ≈ 12.011 u

Atomic mass of Hydrogen (H) ≈ 1.008 u

Molar mass of C₁₆H₃₂ = (16 * 12.011) + (32 * 1.008) = 192.176 + 32.256 = 224.432 g/mol

% Carbon = (192.176 / 224.432) * 100% = 85.62%

% Hydrogen = (32.256 / 224.432) * 100% = 14.38%

An experimental result from an elemental analyzer that closely matches these theoretical values (typically within ±0.4%) provides strong evidence for the assigned formula and indicates the absence of significant impurities containing other elements (like oxygen or nitrogen).

Table 4: Theoretical Elemental Composition of this compound (C₁₆H₃₂)

| Element | Symbol | Atomic Mass (u) | Number of Atoms | Total Mass (u) | Mass Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 16 | 192.176 | 85.62% |

| Hydrogen | H | 1.008 | 32 | 32.256 | 14.38% |

| Total | | | | 224.432 | 100.00% |

Table of Compound Names

| Compound Name |

|---|

| This compound |

| Carbon |

| Hydrogen |

| Oxygen |

Method Validation and Quality Assurance in Analytical Protocols

The reliability and accuracy of data generated from the advanced spectroscopic and chromatographic characterization of this compound and its derivatives are contingent upon robust method validation and stringent quality assurance protocols. These measures ensure that the analytical methods employed are fit for their intended purpose, providing confidence in the identification and quantification of these semiochemicals.

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended use. For the analysis of this compound, this typically involves assessing several key performance characteristics to ensure the method is reliable, reproducible, and accurate.

A critical aspect of method validation is establishing the linearity of the analytical method. This is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte in the sample. For the quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), a calibration curve is typically generated by analyzing a series of standard solutions of known concentrations. The linearity is then evaluated by the correlation coefficient (R²) of the calibration curve. An R² value close to 1 indicates a strong linear relationship.

Table 1: Illustrative Linearity Data for the Quantification of a C16 Alkene Analogue by GC-MS

| Concentration (ng/µL) | Peak Area (Arbitrary Units) |

| 1.0 | 15,234 |

| 5.0 | 76,170 |

| 10.0 | 151,987 |

| 25.0 | 380,543 |

| 50.0 | 759,876 |

| Correlation Coefficient (R²) | 0.9995 |

Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often assessed through recovery studies, where a known amount of this compound is added to a blank matrix, and the percentage of the analyte recovered is calculated. High recovery rates indicate an accurate method.

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) of a series of measurements. Precision is typically evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

Table 2: Representative Accuracy and Precision Data for a C16 Alkene Analogue

| Parameter | Spiked Concentration (ng/µL) | Measured Concentration (ng/µL) | Recovery (%) | RSD (%) |

| Accuracy | 10.0 | 9.8 | 98.0 | - |

| 25.0 | 25.5 | 102.0 | - | |

| 50.0 | 49.0 | 98.0 | - | |

| Repeatability (Intra-day) | 20.0 (n=6) | - | - | 2.5 |

| Intermediate Precision (Inter-day) | 20.0 (n=6, over 3 days) | - | - | 4.8 |

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. These are crucial parameters for the analysis of trace levels of this compound, which is often present in very low concentrations in biological and environmental samples.

Table 3: Illustrative LOD and LOQ for a C16 Alkene Analogue by GC-MS

| Parameter | Value (ng/µL) |

| Limit of Detection (LOD) | 0.1 |

| Limit of Quantitation (LOQ) | 0.3 |

Key quality control practices include:

System Suitability Tests: These are performed before each analytical run to ensure that the chromatographic system is performing adequately. Parameters such as peak resolution, tailing factor, and theoretical plates are monitored.

Use of Internal Standards: An internal standard, a compound with similar chemical properties to this compound but not present in the sample, is added to all samples, standards, and blanks. This helps to correct for variations in injection volume and instrument response.

Analysis of Blanks: Method blanks are analyzed to check for contamination from reagents, glassware, or the instrument itself.

Calibration Verification: The calibration curve is verified at regular intervals by analyzing a standard of a known concentration.

Control Charts: Data from the analysis of QC samples are plotted on control charts to monitor trends and identify any deviations from expected performance.

By implementing a thorough method validation and a robust quality assurance program, analytical laboratories can ensure the generation of high-quality, reliable, and defensible data for the advanced characterization of this compound and its derivatives.

Computational Chemistry and Theoretical Modeling of 7 Methylenepentadecane Systems

Density Functional Theory (DFT) Calculations for Mechanistic Studies

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of 7-methylenepentadecane, DFT calculations are instrumental in exploring potential reaction pathways, determining the geometries of transition states, and predicting the thermodynamics and kinetics of various transformations.

A hypothetical isomerization of this compound to its more stable internal olefin isomers, such as 7-methyl-6-pentadecene or 7-methyl-7-pentadecene, provides a compelling case for the application of DFT. This type of reaction is of significant interest in industrial chemistry for the production of linear alkylbenzenes. DFT can be employed to map out the potential energy surface of the isomerization reaction, identifying the transition states connecting the reactant, intermediates, and products.

The feasibility of such a reaction, catalyzed by a hypothetical acid catalyst, can be assessed by calculating the activation energy barriers. The transition state is the highest point on the minimum energy path between the reactant and the product, and its geometry and energy dictate the rate of the reaction. For the isomerization of this compound, a plausible mechanism involves the protonation of the double bond to form a tertiary carbocation intermediate, followed by deprotonation to yield the internal olefin.

A detailed analysis of the transition state would involve locating the saddle point on the potential energy surface corresponding to the proton transfer steps. Vibrational frequency calculations are then performed to confirm that the identified structure is indeed a true transition state, characterized by a single imaginary frequency corresponding to the reaction coordinate.

Hypothetical DFT Analysis of this compound Isomerization

| Step | Reactant Complex Energy (kcal/mol) | Transition State Energy (kcal/mol) | Product Complex Energy (kcal/mol) | Activation Energy (kcal/mol) |

| Protonation | 0.0 | 15.2 | -5.8 (Carbocation Intermediate) | 15.2 |

| Deprotonation to 7-methyl-6-pentadecene | -5.8 (Carbocation Intermediate) | 8.7 | -12.3 | 14.5 |

| Deprotonation to 7-methyl-7-pentadecene | -5.8 (Carbocation Intermediate) | 9.5 | -10.1 | 15.3 |

DFT calculations can also predict the selectivity of a reaction by comparing the activation energies for the formation of different products. In our hypothetical isomerization, the relative energies of the transition states leading to 7-methyl-6-pentadecene and 7-methyl-7-pentadecene would determine the product distribution. A lower activation energy for the formation of one isomer suggests that it will be the kinetically favored product.

Furthermore, the thermodynamic stability of the final products can be assessed by comparing their total electronic energies. The isomer with the lowest energy is the thermodynamically favored product. By analyzing both the kinetic and thermodynamic aspects of the reaction, a comprehensive understanding of the reaction's selectivity can be achieved.

Predicted Isomer Distribution based on Hypothetical DFT Calculations

| Isomer | Relative Transition State Energy (kcal/mol) | Predicted Kinetic Product Ratio | Relative Product Energy (kcal/mol) | Predicted Thermodynamic Product Ratio |

| 7-methyl-6-pentadecene | 0.0 | 1.00 | 0.0 | 1.00 |

| 7-methyl-7-pentadecene | 0.8 | 0.28 | 2.2 | 0.02 |

Molecular Dynamics Simulations of Reactant and Catalyst Interactions

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of a molecular system, offering insights into the dynamic interactions between reactants, catalysts, and solvent molecules. hilarispublisher.com For the this compound system, MD simulations can be used to explore the conformational landscape of the long alkyl chain and to model how the molecule docks with and interacts with a catalyst's active site.

An MD simulation begins by defining a system, which includes the this compound molecule, a hypothetical catalyst (e.g., a zeolite or a metal complex), and solvent molecules. The interactions between all atoms are described by a force field, which is a set of empirical potential energy functions. By solving Newton's equations of motion for this system, the trajectory of each atom over time can be calculated. mdpi.com

These simulations can reveal the preferred binding modes of this compound to the catalyst, the role of the solvent in mediating these interactions, and the conformational changes that the reactant undergoes upon binding. This information is crucial for understanding the initial steps of a catalytic cycle.

Hypothetical Molecular Dynamics Simulation Parameters for this compound with a Zeolite Catalyst

| Parameter | Value |

| System Composition | 1 molecule of this compound, 1 Zeolite framework (FAU), 500 molecules of n-hexane |

| Force Field | COMPASS |

| Ensemble | NVT (Canonical) |

| Temperature | 473 K |

| Simulation Time | 100 ns |

| Time Step | 1 fs |

| Key Finding | The methylene (B1212753) group of this compound shows preferential interaction with the Brønsted acid sites within the zeolite pores. |

Structure-Activity Relationship Studies for Catalysts and Substrates

Structure-activity relationship (SAR) studies aim to correlate the structural features of molecules with their chemical reactivity or biological activity. In the context of this compound, computational SAR studies can be employed to design more efficient catalysts for its conversion. This involves systematically modifying the structure of a hypothetical catalyst and calculating the effect of these modifications on the reaction's activation energy or turnover frequency.

For instance, in a hypothetical olefin metathesis reaction involving this compound, a series of ruthenium-based catalysts with different N-heterocyclic carbene (NHC) ligands could be modeled. By varying the steric and electronic properties of the NHC ligands, a quantitative structure-activity relationship (QSAR) model can be developed. acs.org This model would correlate descriptors such as the ligand's cone angle, electronic parameters (e.g., Hammett parameters), and calculated properties like the energy of the highest occupied molecular orbital (HOMO) with the catalyst's performance.

These models can then be used to predict the activity of new, untested catalyst designs, thereby accelerating the discovery of more effective catalysts. purdue.edu

Hypothetical QSAR Model for a Ruthenium-Catalyzed Reaction of this compound

| Catalyst Ligand (NHC) | Steric Descriptor (Tolman Cone Angle, °) | Electronic Descriptor (Hammett Parameter, σ) | Calculated Activation Energy (kcal/mol) |

| L1 | 165 | -0.25 | 18.5 |

| L2 | 178 | 0.00 | 17.2 |

| L3 | 185 | 0.15 | 16.8 |

| L4 (Predicted) | 192 | 0.20 | 16.1 |

Computational Approaches to Understand Catalyst Behavior and Ligand Effects

Computational chemistry provides a powerful lens through which to examine the intricate details of catalyst behavior and the subtle influence of ligands. nih.gov For reactions involving this compound, theoretical modeling can dissect the catalytic cycle into its elementary steps, allowing for a detailed analysis of how different ligands impact each step.

For example, in a hypothetical hydroformylation reaction catalyzed by a rhodium complex, the ligands coordinated to the rhodium center play a crucial role in determining the catalyst's activity and selectivity. Computational studies can model the oxidative addition, migratory insertion, and reductive elimination steps of the catalytic cycle with different phosphine (B1218219) ligands.

By analyzing the geometries and energies of the intermediates and transition states for each ligand, one can rationalize observed experimental trends and predict the effects of new ligand designs. For instance, a ligand that is too bulky may hinder the coordination of this compound, while a ligand that is too electron-donating may slow down the reductive elimination step. Computational modeling allows for a systematic exploration of this multi-parameter space to identify ligands that strike the optimal balance of steric and electronic properties for a given reaction.

Research Applications and Broader Implications of 7 Methylenepentadecane Chemistry

Role in Polyolefin Oil Basestock (PAO) Synthesis for Lubricants

Polyalphaolefins (PAOs) are synthetic hydrocarbons that are widely used as high-performance lubricant basestocks. The manufacturing process of PAOs involves the oligomerization of linear alpha-olefins, such as 1-octene (B94956). During this process, various oligomers are formed, including dimers, trimers, and tetramers. 7-Methylenepentadecane is specifically the C16 dimer of 1-octene and is considered a significant by-product of PAO synthesis.

While the primary goal of PAO synthesis is often the production of higher oligomers (trimers and above) which provide the desired viscosity and thermal stability for lubricant applications, the formation of dimers like this compound is an inherent part of the reaction. The relative amounts of these different oligomers can be controlled by adjusting the reaction conditions and the catalyst used.

The presence of this compound and other dimers can influence the final properties of the PAO basestock. Therefore, understanding and managing the formation of these dimers is crucial for producing lubricants with consistent and desirable performance characteristics. In some processes, these dimers are separated from the heavier oligomers to achieve a specific viscosity grade for the final PAO product. The separated dimer fraction, rich in this compound, is then often utilized as a feedstock for the synthesis of other valuable chemical products, as will be discussed in the following sections.

| Parameter | Description |

| Starting Material | 1-Octene |

| Process | Oligomerization |

| Primary Products | PAO (trimers, tetramers, etc.) |

| Key By-product | This compound (1-Octene dimer) |

Contribution to Advanced Lubricant Formulation Chemistry through Ester Derivatives

A significant area of research has focused on the conversion of this compound into ester derivatives for use as high-performance lubricant basestocks. These are classified as Group V basestocks by the American Petroleum Institute (API), a category that encompasses all other basestocks not included in Groups I-IV, with esters being a prominent member.

The synthesis of ester derivatives from this compound typically involves a two-step process:

Hydroformylation: The double bond in this compound is reacted with carbon monoxide and hydrogen (synthesis gas) in the presence of a catalyst to introduce an aldehyde functional group.

Esterification: The resulting aldehyde is then oxidized to a carboxylic acid and subsequently reacted with an alcohol to form an ester. Alternatively, the aldehyde can be reduced to an alcohol and then esterified with a carboxylic acid.

The resulting branched-chain esters exhibit several desirable properties for lubricant applications, including:

Excellent low-temperature fluidity: The branched structure disrupts the orderly packing of the molecules, leading to a lower pour point.

Good thermal and oxidative stability: Esters are known for their ability to withstand high temperatures without significant degradation.

Enhanced lubricity: The polar nature of the ester group provides good affinity for metal surfaces, leading to improved film strength and wear protection.

Research has demonstrated that by carefully selecting the alcohol or carboxylic acid used in the esterification step, the final properties of the lubricant basestock, such as viscosity, can be precisely controlled. This allows for the formulation of advanced lubricants tailored to specific applications, including engine oils, transmission fluids, and industrial lubricants.

| Property | Contribution of this compound Ester Derivatives |

| Low-Temperature Performance | The branched alkyl structure derived from this compound leads to a lower pour point and improved fluidity at cold temperatures. |

| Thermal and Oxidative Stability | Ester functional groups provide inherent stability at high operating temperatures. |

| Viscosity Index | The structure of the ester derivatives can be tailored to achieve a high viscosity index, indicating less change in viscosity with temperature. |

| Lubricity | The polarity of the ester molecules enhances their affinity for metal surfaces, improving wear protection. |

Intermediary in Specialty Chemical Production (e.g., Surfactants, Plasticizers)

While the primary application of this compound derivatives is in the lubricant industry, its chemical structure also presents potential for its use as an intermediate in the synthesis of other specialty chemicals, such as surfactants and plasticizers.

Surfactants: Surfactants are amphiphilic molecules containing both a hydrophobic (water-repelling) and a hydrophilic (water-attracting) part. The long, branched alkyl chain of this compound can serve as the hydrophobic tail. By introducing a hydrophilic head group, it is theoretically possible to synthesize novel surfactants. For instance, the double bond could be functionalized through processes like sulfonation or ethoxylation to attach a polar group. The branched nature of the hydrophobic tail could impart unique properties to the resulting surfactant, such as enhanced solubility in oil and different packing behavior at interfaces compared to linear alkyl surfactants.

Plasticizers: Plasticizers are additives that increase the flexibility and durability of polymers, most notably polyvinyl chloride (PVC). Ester-based compounds are a major class of plasticizers. Similar to the synthesis of lubricant esters, this compound can be converted into a branched carboxylic acid or alcohol, which can then be used to produce esters with high molecular weights. The branched structure of these esters could lead to efficient plasticization by disrupting the polymer chain interactions, potentially offering improved low-temperature flexibility and reduced migration from the polymer matrix.

Although the direct use of this compound as a primary feedstock for large-scale surfactant and plasticizer production is not widely documented in publicly available literature, the underlying chemical principles suggest its viability for creating these specialty chemicals with potentially novel properties.

Detection in Natural Extracts: Research Context and Significance

The presence of hydrocarbons, including alkanes and alkenes, is well-established in the natural world, particularly in the cuticular waxes of insects and the volatile emissions of plants. These compounds play crucial roles in chemical communication, acting as semiochemicals that mediate interactions between organisms. For instance, cuticular hydrocarbons can serve as species and sex recognition cues, as well as providing protection against desiccation.

While a vast array of hydrocarbons has been identified from natural sources, the specific detection of this compound in natural extracts is not prominently reported in the available scientific literature. It is important to distinguish it from similar-sounding compounds like 7-methylpentadecane, which has been identified as a semiochemical in some insect species.

The potential significance of finding this compound in a natural context would depend on the organism and the ecological setting. If identified as a component of an insect's cuticular hydrocarbon profile, it could be investigated for a role in chemical communication, such as a pheromone component. If found in plant volatiles, its function could be related to attracting pollinators or repelling herbivores.

The analysis of natural extracts for trace compounds like this compound requires sophisticated analytical techniques, such as gas chromatography-mass spectrometry (GC-MS). The absence of widespread reports could indicate that it is not a common natural product, that it is present in concentrations below the detection limits of older analytical methods, or that it has not been a specific focus of ecological chemistry research to date. Further research into the composition of insect and plant extracts may yet reveal the presence and ecological significance of this compound.

Future Directions and Emerging Research Avenues for 7 Methylenepentadecane

Development of More Sustainable and Environmentally Benign Synthesis Routes

The synthesis of alkenes, such as 7-methylenepentadecane, traditionally relies on methods that can be resource-intensive and generate significant waste. Future research will undoubtedly focus on developing greener and more sustainable synthetic pathways. This could involve the exploration of catalytic systems that are more environmentally friendly, such as those based on earth-abundant metals or even metal-free catalysts.

One promising avenue is the use of biocatalysis, employing enzymes to carry out the synthesis under mild conditions with high selectivity. Another area of focus will be the utilization of renewable feedstocks. Investigating methods to produce this compound from biomass-derived starting materials would significantly improve its environmental footprint. The principles of green chemistry, such as atom economy and the use of safer solvents, will be central to these new synthetic strategies. An ecologically benign method for synthesizing similar compounds has been proposed that avoids hazardous solvents and shortens reaction times, a principle that could be applied here. researchgate.net

Design of Novel Derivatization Pathways for High-Value Chemical Products

The terminal double bond in this compound is a versatile functional group that can be readily transformed into a wide array of other functionalities. This opens up the possibility of using it as a platform chemical for the synthesis of high-value products. Future research will likely focus on exploring a variety of derivatization reactions, including but not limited to: